molecular formula C18H24N2O4S B5634737 (1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5634737
M. Wt: 364.5 g/mol
InChI Key: QEIUMJODWVOMNW-GOEBONIOSA-N
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Description

This compound belongs to a class of organic compounds known as diazabicyclo[3.2.2]nonanes, which are characterized by their bicyclic structure containing nitrogen atoms. These compounds are of interest due to their diverse chemical reactions and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to "(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane" involves complex reactions, including cyclization, reduction, and debenzylation processes. For example, transformations of related diazabicyclo[3.3.1]nonane derivatives have been studied, demonstrating the synthesis via reduction with LiAlH4, debenzylation, and subsequent replacement of hydroxy groups by chlorine (Nikit-skaya et al., 1970).

Molecular Structure Analysis

Molecular structure and conformation analysis are crucial for understanding the chemical behavior of these compounds. Studies on similar compounds, such as 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, highlight the importance of spectral data and chemical evidence in elucidating structures (Terada et al., 1986). Conformational studies often utilize proton and carbon-13 nuclear magnetic resonance spectroscopy, supported by molecular mechanics calculations.

Chemical Reactions and Properties

Compounds of the diazabicyclo[3.2.2]nonane series participate in a variety of chemical reactions, contributing to their versatility in synthetic chemistry. The ring-opening reactions of diazabicyclo[2.2.2]octane-derived quaternary ammonium salts with phenols and related nucleophiles demonstrate the reactivity of these compounds in forming piperazine products (Maraš et al., 2012).

Physical Properties Analysis

The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular conformations and the nature of their substituents. The quantitative determination of conformational equilibria in derivatives provides insights into their preferred conformations and how these affect their physical characteristics (Brukwicki, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, acidity or basicity, and the ability to form various derivatives, are key aspects of diazabicyclo[3.2.2]nonane compounds. For instance, the study on trifluoromethanesulfonate and related salts based on diazabicyclo[4.3.0]non-5-ene highlights the impact of different substituents on the chemical properties and potential applications of these compounds (Tolstikova et al., 2010).

properties

IUPAC Name

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-methylsulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-25(23,24)10-9-17(21)20-12-14-7-8-16(20)13-19(11-14)18(22)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIUMJODWVOMNW-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)N1CC2CCC1CN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

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